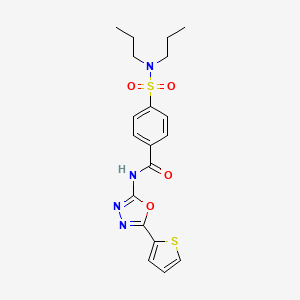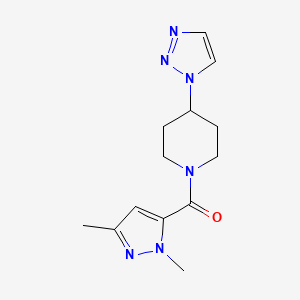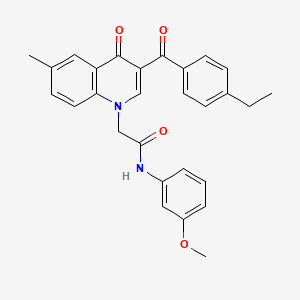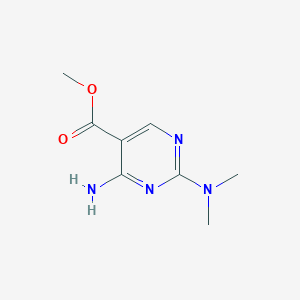
4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone, also known as 4-Cl-MMP-5-Me-Pyr, is a chlorinated pyridazinone derivative that has been studied for its potential applications in scientific research. This compound has an aromatic ring structure with a long chain of carbon and nitrogen atoms. Due to its structure, 4-Cl-MMP-5-Me-Pyr has been investigated for its potential use in various fields of research, including pharmacology and biochemistry.
Wissenschaftliche Forschungsanwendungen
Gas Chromatographic Determination
Pyrazon, a related compound, is used in herbicide formulations and has been the subject of studies aiming to determine its content and impurities in technical products through gas chromatography. The methodology focuses on evaluating pyrazon's content using an internal standard approach, highlighting the importance of precise analytical techniques in quality control of agricultural chemicals (Výboh et al., 1974).
Modes of Action in Herbicides
Research into the modes of action of pyridazinone herbicides reveals that certain derivatives can inhibit photosynthesis in plants, contributing to their phytotoxicity. These studies provide insight into the biochemical mechanisms underlying the effectiveness of herbicides and potentially guide the development of new agricultural chemicals with enhanced efficacy and specificity (Hilton et al., 1969).
Synthesis and Evaluation for Parkinson's Disease
The synthesis of derivatives like HG-10-102-01, aimed at imaging the LRRK2 enzyme in Parkinson's disease, represents an advanced application in medical research. This illustrates the role of pyridazinone derivatives in developing diagnostic tools for neurodegenerative diseases, showcasing their potential beyond agricultural applications (Wang et al., 2017).
Monoamine Oxidase Inhibitors
Studies have also explored the transformation of heterocyclic compounds into monoamine oxidase B (MAO-B) inhibitors, indicating their therapeutic potential in treating neurological disorders. Such research underscores the versatility of pyridazinone derivatives in synthesizing compounds with significant pharmacological activities (Ding & Silverman, 1993).
Synthesis for Cardiotonic Applications
A novel class of cardiotonics, involving the synthesis and evaluation of [4-(substituted-amino)phenyl]pyridazinones, highlights the potential of such compounds in developing treatments for heart conditions. This research demonstrates the contribution of pyridazinone derivatives to cardiovascular pharmacology, offering pathways to novel therapeutics (Okushima et al., 1987).
Eigenschaften
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-5-[methyl(pyrrol-1-yl)amino]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-19(20-9-3-4-10-20)14-11-18-21(16(22)15(14)17)12-5-7-13(23-2)8-6-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMFDOIXIIEIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-bromophenyl)sulfonyl]-N-(4-phenylbutan-2-yl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948092.png)


![N-isobutyl-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948095.png)
![N-[4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2948096.png)



![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone](/img/structure/B2948103.png)
![4-Ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2948104.png)

